4-Hex-1-ynylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hex-1-ynylbenzonitrile, also known as HYNIC, is a chemical compound used in the field of radiopharmaceuticals. It is a versatile molecule that can be used as a chelating agent for attaching radioactive isotopes to biomolecules. HYNIC is widely used in the development of radiopharmaceuticals for diagnostic and therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-Hex-1-ynylbenzonitrile is based on its ability to chelate radioactive isotopes such as technetium-99m and rhenium-188. The resulting radiopharmaceutical can be targeted to specific cells or tissues by attaching it to biomolecules such as peptides or antibodies. The radioactive decay of the isotope emits gamma rays that can be detected by imaging equipment or beta particles that can be used for therapy.

Biochemical and Physiological Effects:

This compound itself does not have any known biochemical or physiological effects. Its effects are dependent on the radiopharmaceutical it is attached to and the target tissue or cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Hex-1-ynylbenzonitrile in radiopharmaceutical development include its versatility, stability, and ease of attachment to biomolecules. Its limitations include the need for specialized equipment and expertise for handling radioactive isotopes and the potential for radiation exposure.

Future Directions

For 4-Hex-1-ynylbenzonitrile research include the development of new radiopharmaceuticals for imaging and therapy, the optimization of labeling techniques, and the investigation of new applications for this compound in other fields such as drug delivery and materials science.

Scientific Research Applications

4-Hex-1-ynylbenzonitrile is used in the development of radiopharmaceuticals for imaging and therapy. It is a chelating agent that can be attached to biomolecules such as peptides, antibodies, and proteins. The resulting radiopharmaceutical can be used for imaging and therapy of various diseases such as cancer, cardiovascular disease, and neurological disorders.

Properties

| 175203-91-5 | |

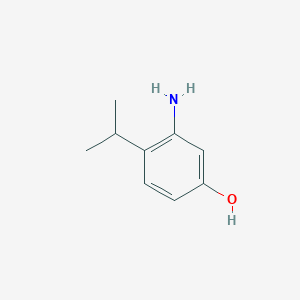

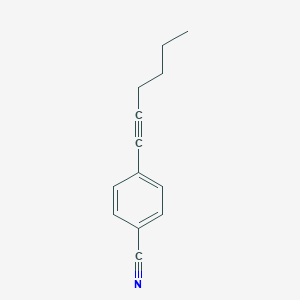

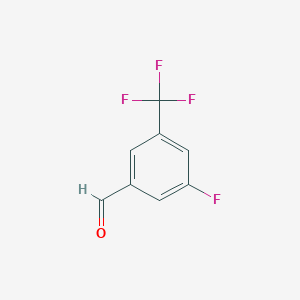

Molecular Formula |

C13H13N |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4-hex-1-ynylbenzonitrile |

InChI |

InChI=1S/C13H13N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-4H2,1H3 |

InChI Key |

BUHLQBAAYDTBOA-UHFFFAOYSA-N |

SMILES |

CCCCC#CC1=CC=C(C=C1)C#N |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)